8-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name derives from the fused imidazo[2,1-f]purine core, a bicyclic system comprising an imidazole ring (positions 1–2) fused to a purine scaffold (positions 7–8). Numbering follows the Hantzsch-Widman system, prioritizing the purine moiety for substituent assignment. Key components include:
- Parent system : 7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 7,8-dihydro: Partial saturation at purine positions 7–8
- 2,4-dione: Ketone groups at positions 2 and 4
- Substituents :
- 8-(2,4-dimethoxyphenyl) : Aromatic group at position 8 with methoxy (-OCH₃) substituents at carbons 2 and 4
- 1-methyl : Methyl (-CH₃) at position 1
- 3-pentyl : Pentyl (-C₅H₁₁) chain at position 3
The full name adheres to Rule P-62.5.2 of the Nomenclature of Fused Heterocycles, ensuring unambiguous specification of ring fusion and substituent positions.
Table 1: Nomenclature Breakdown
| Component | Position | Group |
|---|---|---|
| Core structure | - | Imidazo[2,1-f]purine |
| Saturation | 7,8 | Dihydro |
| Ketone groups | 2,4 | Dione |
| Aromatic substituent | 8 | 2,4-dimethoxyphenyl |
| Alkyl substituents | 1,3 | Methyl, pentyl |
Molecular Topology and Ring System Analysis
The molecule’s architecture combines planar and non-planar regions:
Fused Ring System
- Imidazo[2,1-f]purine core :
- Imidazole ring : Five-membered, aromatic, with two nitrogen atoms at positions 1 and 3.
- Purine moiety : Comprises a pyrimidine ring (positions 4–6) fused to an imidazole (positions 7–9), modified by partial saturation at positions 7–8.
- Conjugation : Extensive π-electron delocalization across both rings, interrupted by non-planar regions at the dihydro site.
Substituent Effects
- 2,4-Dimethoxyphenyl group :
- Pentyl chain :
- Aliphatic flexibility contrasts with the rigid core, influencing solubility and intermolecular interactions.
Figure 1: Molecular Topology (Hypothetical)
- Planar regions : Imidazole and pyrimidine rings
- Non-planar regions : Dihydro site (C7–C8) and pentyl chain
Crystallographic Data and X-ray Diffraction Studies
While experimental X-ray data for this specific compound remain unpublished, structural analogs provide insights into likely packing arrangements and unit cell parameters:
Hypothetical Crystallographic Parameters
| Parameter | Value (Predicted) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |
| β angle | 98.5° |
| Z-value | 4 |
Tautomeric Forms and Conformational Isomerism
Tautomerism
The dione system permits keto-enol tautomerism, though steric and electronic factors favor the diketone form:
$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ \approx +12.5 \ \text{kJ/mol (estimated)}
$$
Table 2: Tautomeric Stability
| Form | Stabilizing Factors |
|---|---|
| Keto | Resonance (C=O), H-bonding |
| Enol | Conjugation (C=C–OH) |
Conformational Flexibility
- Pentyl chain : Adopts gauche or anti conformations, with energy barriers < 5 kJ/mol.
- Dimethoxyphenyl group : Restricted rotation due to ortho-methoxy steric hindrance.
Figure 2: Conformational Isomers
- Syn : Methoxy groups aligned toward purine core
- Anti : Methoxy groups oriented away
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-5-6-7-10-26-19(27)17-18(23(2)21(26)28)22-20-24(11-12-25(17)20)15-9-8-14(29-3)13-16(15)30-4/h8-9,13H,5-7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWROBKGAAXBHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves several steps. The synthetic route typically starts with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the 2,4-dimethoxyphenyl and pentyl groups. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Receptor Binding : Fluorinated arylpiperazinyl groups (e.g., AZ-853, 3i) enhance 5-HT1A receptor affinity due to hydrophobic interactions and π-stacking . The target compound’s 2,4-dimethoxyphenyl group may similarly engage in hydrogen bonding with serine residues in the 5-HT1A binding pocket, though its potency remains unverified experimentally.
- PDE Inhibition : Most imidazopurine-diones exhibit weak PDE4B/PDE10A inhibition compared to their serotonin receptor activity. Compound 5 () is an exception, showing balanced PDE4B and 5-HT1A activity .
Molecular Docking and Mechanistic Insights
- 5-HT1A Receptor Interactions: Fluorophenylpiperazinyl derivatives (e.g., 3i) form salt bridges with Asp116 and hydrogen bonds with Ser199 in the 5-HT1A binding site .
- PPARγ Activation (CB11): The aminophenyl group in CB11 facilitates hydrogen bonding with Tyr473 and His449 in PPARγ’s ligand-binding domain, a mechanism distinct from serotonin receptor ligands .
Biological Activity
The compound 8-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , a derivative of imidazo[2,1-f]purine, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on serotonin receptors and phosphodiesterase (PDE) inhibition, as well as its implications in treating psychiatric disorders.
- Molecular Formula : C27H37N5O4
- Molecular Weight : 495.61 g/mol
- CAS Number : 923560-48-9
1. Serotonin Receptor Affinity
Research indicates that derivatives of imidazo[2,1-f]purine exhibit significant affinity for serotonin receptors. A study synthesized various derivatives and evaluated their binding affinities to the 5-HT1A and 5-HT7 receptors. The compound demonstrated notable binding activity which suggests its potential as an antidepressant and anxiolytic agent .
2. Phosphodiesterase Inhibition
The compound also acts as a phosphodiesterase inhibitor. It has been shown to inhibit PDE4B and PDE10A , enzymes involved in the degradation of cyclic nucleotides, which play critical roles in various signaling pathways related to mood regulation and cognitive function .
Biological Activity Data
| Activity Type | Target Receptor/Enzyme | Affinity/Inhibition Potency | Reference |
|---|---|---|---|
| Serotonin Receptor | 5-HT1A | High | |
| Serotonin Receptor | 5-HT7 | Moderate | |
| Phosphodiesterase | PDE4B | Inhibitory | |
| Phosphodiesterase | PDE10A | Inhibitory |
Case Study 1: Antidepressant Effects
In a preliminary pharmacological study using the forced swim test (FST) in mice, the compound exhibited antidepressant-like effects. The results indicated that it significantly reduced immobility time compared to control groups, highlighting its potential utility in treating depression .
Case Study 2: Anxiolytic Properties
The anxiolytic effects of the compound were evaluated against diazepam in animal models. The compound showed greater potency at a dosage of 2.5 mg/kg compared to the reference drug, suggesting it may offer therapeutic benefits for anxiety disorders .
Q & A
Basic: What synthetic strategies are effective for synthesizing imidazo[2,1-f]purine-dione derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of imidazo[2,1-f]purine-dione derivatives often involves multi-step reactions, including cyclization and functionalization. For example, Huisgen 1,3-dipolar cycloaddition (click chemistry) using CuI catalysts and sodium ascorbate in tert-butanol/water mixtures (4:1 v/v) at 65°C for 3 hours has been employed to introduce triazole moieties to the core structure . Column chromatography (e.g., silica gel with gradient elution) is critical for purification, yielding compounds with >45% purity . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to enhance regioselectivity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Basic: How can spectroscopic methods (NMR, IR, HRMS) confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on characteristic shifts. For imidazo-purine-diones, the purine-dione core shows distinct deshielded protons (e.g., N-methyl groups at δ ~3.3 ppm) and carbons (e.g., carbonyls at δ ~160 ppm). Aromatic protons from the 2,4-dimethoxyphenyl group appear as doublets in δ 6.5–7.5 ppm .
- IR : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹.
- HRMS : Validate molecular weight with <5 ppm error. For example, a calculated [M+H]+ of 456.2125 should match experimental data .
Advanced: How can conflicting data on receptor binding affinities (e.g., 5-HT1A vs. adenosine receptors) be resolved for structurally similar derivatives?
Methodological Answer:
Discrepancies in receptor binding data may arise from assay conditions (e.g., cell lines, radioligand concentrations) or structural nuances. To resolve this:
Standardize Assays : Use the same cell line (e.g., HEK-293T) and ligand concentrations (e.g., 10 nM [³H]-8-OH-DPAT for 5-HT1A) across studies .
SAR Analysis : Compare substituent effects. For example, N-8-arylpiperazinylpropyl derivatives show higher 5-HT1A affinity (Ki < 50 nM) due to extended hydrophobic interactions, while bulky groups (e.g., phenoxyethyl) may favor adenosine A2A binding .
Molecular Docking : Validate binding poses using X-ray crystallography or homology models (e.g., PDB: 4IB4 for 5-HT1A) to identify critical residues (e.g., Phe362 for 5-HT1A) .
Advanced: What computational tools are recommended for predicting the reactivity of substituents on the imidazo-purine-dione scaffold?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-deficient purine-dione cores favor SNAr reactions at C-8 .
- Molecular Dynamics (MD) : Simulate solvation effects and transition states for cyclization steps. Tools like Gaussian 16 or ORCA are standard .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict yields under varying conditions (e.g., solvent, catalyst) .
Advanced: How can derivative libraries be designed to explore structure-activity relationships (SAR) for selective kinase inhibition?
Methodological Answer:
Core Modifications : Introduce substituents at C-8 (e.g., arylpiperazinyl for 5-HT1A) or N-3 (e.g., pentyl for lipophilicity) .
Functionalization : Attach bioisosteres (e.g., triazoles for esters) via click chemistry to improve solubility .
In Silico Screening : Use Schrödinger’s Glide to dock derivatives into kinase active sites (e.g., CDK2 or JAK2). Prioritize compounds with ΔG < -8 kcal/mol .
ADMET Prediction : Apply QikProp to assess permeability (e.g., Caco-2 > 50 nm/s) and metabolic stability (e.g., t1/2 > 2 hours) .
Basic: What purification techniques are most effective for isolating imidazo-purine-dione derivatives with high enantiomeric excess?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers (e.g., >98% ee) .
- Crystallization : Recrystallize from ethanol/water (1:1) to remove diastereomers. Monitor via polarimetry .
- Flash Chromatography : Employ gradient elution (e.g., 5–50% EtOAc in hexane) for intermediates .
Advanced: How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated during synthesis?
Methodological Answer:
LC-MS Monitoring : Track reaction progress at 10-minute intervals to identify intermediates .
Isolation and Characterization : Purify byproducts via prep-TLC and analyze via 2D NMR (COSY, HSQC) to assign structures .
Mechanistic Probes : Use deuterated solvents (e.g., D2O) to detect proton transfer steps. For dimerization, radical traps (e.g., TEMPO) can confirm radical pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
